3-Benzoylpicolinic acid
Overview
Description
3-Benzoylpicolinic acid is a chemical compound with the molecular formula C13H9NO3 . It is an endogenous metabolite of L-tryptophan (TRP) that has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of 3-Benzoylpicolinic acid has been studied in the context of its anticancer activity and cytotoxicity. For instance, it has been used in the formation of a novel ruthenium complex, [Ru(bpy)2(bzpic)2]2+, where bpy = 2,2ʹ-bipyridine and bzpic = 3-Benzoylpicolinic acid .
Molecular Structure Analysis
The molecular structure of 3-Benzoylpicolinic acid consists of a benzoyl group attached to the 3-position of a picolinic acid molecule . The molecular weight of 3-Benzoylpicolinic acid is 227.21 g/mol .
Physical And Chemical Properties Analysis
3-Benzoylpicolinic acid has a molecular weight of 227.21 g/mol, a monoisotopic mass of 227.058243 Da, and a complexity of 297 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .
Scientific Research Applications
Synthesis and Hypoglycemic Activity of Derivatives : A study by Blank et al. (1977) in the Journal of Medicinal Chemistry investigated derivatives of 3-mercaptopicolinic acid, closely related to 3-Benzoylpicolinic acid, for hypoglycemic activity. They found that compounds with increased lipid solubility had significant potency in reducing blood sugar levels, highlighting potential applications in diabetes treatment Blank et al. (1977).
Anticonvulsant Properties of Derivatives : Kane et al. (1990), in their research published in the Journal of Medicinal Chemistry, explored the anticonvulsant activity of 3-Benzoylpicolinic acid derivatives. They found that some compounds exhibited significant activity against seizures in mice, indicating potential uses in epilepsy treatment Kane et al. (1990).
Comparison with Valproic Acid in Anticonvulsant Effects : Gaydukov et al. (2020) in Medicinal Chemistry Research compared new derivatives of 3- and 4-Benzoylpyridines oxime with valproic acid for their anticonvulsant effects. They discovered these compounds had pronounced anticonvulsant activity with superiority over valproic acid, suggesting applications in neurological disorders Gaydukov et al. (2020).
Benzoic Acid Derivatives in Food and Additives : Del Olmo et al. (2017) in Critical Reviews in Food Science and Nutrition reviewed the use of benzoic acid and its derivatives, including 3-Benzoylpicolinic acid, as preservatives and flavoring agents in food, cosmetics, and pharmaceuticals. This highlights its potential applications in these industries Del Olmo et al. (2017).
Use in Corrosion Inhibition : Chafiq et al. (2020) in Materials Chemistry and Physics examined the use of benzoyl derivatives as corrosion inhibitors. Their study suggests potential applications of 3-Benzoylpicolinic acid in protecting metals from corrosion in acidic environments Chafiq et al. (2020).
Fluorogenic Reagent for Amines Analysis : Beale et al. (1989) in Talanta synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde, a compound related to 3-Benzoylpicolinic acid, as a reagent for analyzing primary amines. This indicates potential use in analytical chemistry Beale et al. (1989).
Detection of Anthrax Biomarker : Shen et al. (2020) in the Journal of Materials Chemistry C utilized derivatives of picolinic acid, similar to 3-Benzoylpicolinic acid, for detecting anthrax biomarkers. This research suggests applications in biosensing and public health safety Shen et al. (2020).
Synthesis of Novel Benzoxazole Derivatives for Antimicrobial Activity : Ertan-Bolelli et al. (2016) in Medicinal Chemistry Research synthesized derivatives of benzoxazoles, including those related to 3-Benzoylpicolinic acid, and evaluated their antimicrobial activities. This points to potential applications in developing new antimicrobial agents Ertan-Bolelli et al. (2016).
Safety And Hazards
properties
IUPAC Name |
3-benzoylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERHKEWRHQIXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352454 | |
Record name | 3-Benzoylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylpicolinic acid | |
CAS RN |
64362-32-9 | |
Record name | 3-Benzoylpicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzoylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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